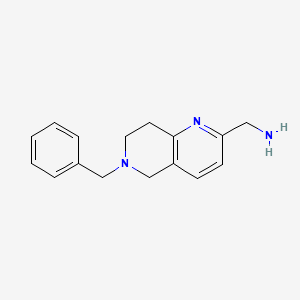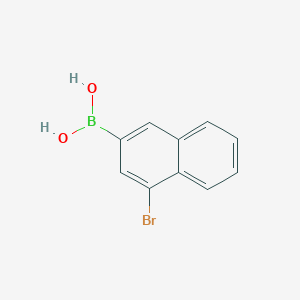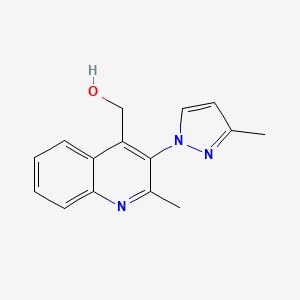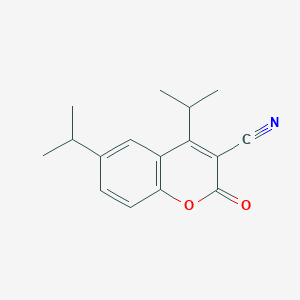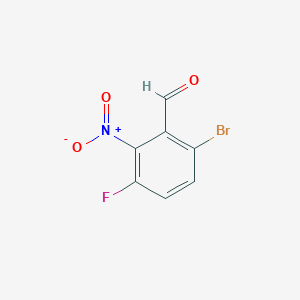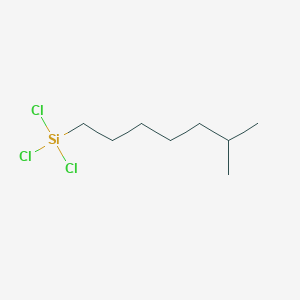
Trichloro(6-methylheptyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis . The compound is notable for its role in the production of various silicon-containing organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(6-methylheptyl)silane is typically synthesized through the direct chlorination of silicon compounds. One common method involves the reaction of silicon with hydrogen chloride at elevated temperatures. This process can be represented by the following chemical equation: [ \text{Si} + 3 \text{HCl} \rightarrow \text{SiCl}_3\text{H} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a copper catalyst to facilitate the reaction between chloromethane and elemental silicon at temperatures around 250°C . This method is efficient and widely used in the production of various organosilicon compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(6-methylheptyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced by alkali metals to form cross-linked silicon polymers.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Alcoholysis: Methanol or other alcohols, often at elevated temperatures.
Reduction: Alkali metals such as sodium, under an inert atmosphere.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes.
Reduction: Cross-linked silicon polymers.
Wissenschaftliche Forschungsanwendungen
Trichloro(6-methylheptyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of trichloro(6-methylheptyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex silicon-containing molecules .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (SiHCl₃): A precursor to ultrapure silicon, used in the semiconductor industry.
Methyltrichlorosilane (CH₃SiCl₃): Used in the production of siloxane polymers.
Octadecyltrichlorosilane (C₁₈H₃₇SiCl₃): Employed in the formation of self-assembled monolayers.
Uniqueness: Trichloro(6-methylheptyl)silane is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surface modifications and reactivity profiles .
Eigenschaften
Molekularformel |
C8H17Cl3Si |
|---|---|
Molekulargewicht |
247.7 g/mol |
IUPAC-Name |
trichloro(6-methylheptyl)silane |
InChI |
InChI=1S/C8H17Cl3Si/c1-8(2)6-4-3-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
GPHYWIXZJBGHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

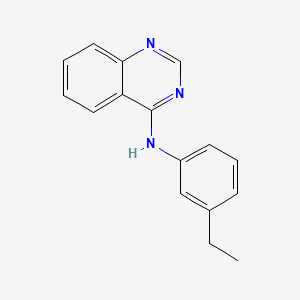
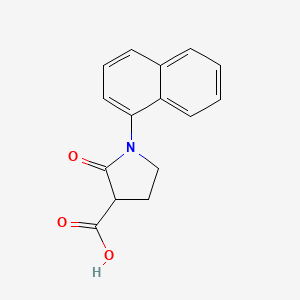
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
